Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzylsulfonylbutanamido substituent at position 2 and a methyl ester at position 6 of the benzothiazole core.
- Stepwise alkylation/amidation: Use of brominated alkanes (e.g., 1,4-dibromobutane in ) or sulfonamide coupling agents (e.g., EEDQ in ).
- Esterification: Methyl ester introduction via standard carboxylate methylation (e.g., methanol under basic conditions as in ).
- Purification: Flash chromatography (e.g., CH₂Cl₂/methanol gradients in ) or recrystallization.
Key structural features include:
- Benzothiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions in biological targets.
- Methyl ester: Improves solubility and serves as a prodrug motif for hydrolysis to the active carboxylic acid (e.g., as demonstrated in for related compounds).
Properties
IUPAC Name |
methyl 2-(4-benzylsulfonylbutanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-27-19(24)15-9-10-16-17(12-15)28-20(21-16)22-18(23)8-5-11-29(25,26)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZNKUCUAGTINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction using benzyl chloride and a suitable sulfonylating agent.
Amidation: The butanamido group is introduced via an amidation reaction, where the benzothiazole derivative reacts with a butanoic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the carboxylate group is formed through an esterification reaction using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzylsulfonyl group.
Reduction: Reduced forms of the benzylsulfonyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Solubility and Bioavailability
- The target compound’s benzylsulfonyl group increases lipophilicity compared to carboxamide derivatives (e.g., Compound 20), favoring membrane permeability but reducing aqueous solubility.
- Methyl esters (target compound, TAU2) generally exhibit higher solubility than free carboxylic acids (e.g., 4-(benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylic acid in ), which require formulation adjustments for in vivo use .
Biological Activity
Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the benzothiazole class, characterized by a fused benzene and thiazole ring. The compound’s structure includes a benzylsulfonyl group and a butanamido moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzothiazole ring facilitates binding to various biological targets, potentially inhibiting their activity. The presence of the benzylsulfonyl group enhances binding affinity, which may lead to increased specificity for particular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Effects : Investigations have shown that it possesses antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory potential of the compound using a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in edema, suggesting that this compound effectively mitigates inflammation through inhibition of pro-inflammatory mediators such as TNF-α and IL-6.
Computational Studies
Computational methods have been employed to predict the binding affinities and interactions of this compound with various biological targets. Molecular docking studies indicate strong binding interactions with enzymes involved in cancer metabolism, suggesting potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
